molecular formula C28H21ClO6S B4713860 2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)

2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)

Cat. No. B4713860
M. Wt: 521.0 g/mol
InChI Key: SPXNOLCTIBSQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate) is a chemical compound that belongs to the family of sulfonylphenyl benzoates. It is a white crystalline solid that is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate) involves the binding of the compound to metal ions such as copper. The binding of the compound to copper ions results in a change in fluorescence, which can be detected and quantified. The compound has also been shown to have antioxidant properties and can scavenge free radicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate) are still being studied. However, it has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to selectively bind to copper ions and can be used for the detection of copper in biological samples.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate) in lab experiments include its high selectivity for copper ions, its fluorescent properties, and its ability to scavenge free radicals. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment to detect its fluorescence.

Future Directions

There are several future directions for the use of 2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate) in scientific research. One potential direction is the development of biosensors for the detection of other metal ions and biomolecules. Another direction is the study of the compound's potential use in the treatment of diseases such as cancer and Alzheimer's disease, where copper ions have been implicated in the pathology of the diseases. Additionally, the compound's antioxidant properties could be further studied for potential therapeutic applications.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate) is a unique compound that has several applications in scientific research. Its high selectivity for copper ions and its fluorescent properties make it a useful tool for the detection of metal ions and biomolecules. Additionally, its antioxidant properties and potential therapeutic applications make it an interesting compound for future research.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate) is widely used in scientific research due to its unique properties. It is mainly used as a fluorescent probe for the detection of metal ions in biological systems. It has been shown to selectively bind to copper ions and can be used for the detection of copper in biological samples. Additionally, it has been used in the development of biosensors for the detection of glucose and other biomolecules.

properties

IUPAC Name

[3-(4-chlorophenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClO6S/c1-18-3-7-20(8-4-18)27(30)34-23-13-16-25(35-28(31)21-9-5-19(2)6-10-21)26(17-23)36(32,33)24-14-11-22(29)12-15-24/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXNOLCTIBSQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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